molecular formula C20H24BrNO4S2 B12834056 Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate

Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate

Cat. No.: B12834056
M. Wt: 486.4 g/mol
InChI Key: DMAXTQNKGQNZMP-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate is a synthetic organic compound that belongs to the class of sulfinylamino ketones This compound is characterized by the presence of a bromophenyl group, a tert-butylsulfinylamino group, and a thiophenyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate typically involves multi-step organic reactions. One common approach is:

    Formation of the Bromophenyl Intermediate: Starting with a bromobenzene derivative, the bromophenyl group is introduced through electrophilic aromatic substitution.

    Introduction of the Thiophenyl Group: The thiophenyl group can be added via a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Sulfinylamino Group: The tert-butylsulfinylamino group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through esterification and ketone formation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfinylamino and thiophenyl groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-chlorophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate
  • Methyl 5-(4-fluorophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate

Uniqueness

Methyl 5-(4-bromophenyl)-5-((tert-butylsulfinyl)amino)-3-oxo-5-(thiophen-3-yl)pentanoate is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The combination of the sulfinylamino and thiophenyl groups also contributes to its distinct chemical properties.

Properties

Molecular Formula

C20H24BrNO4S2

Molecular Weight

486.4 g/mol

IUPAC Name

methyl 5-(4-bromophenyl)-5-(tert-butylsulfinylamino)-3-oxo-5-thiophen-3-ylpentanoate

InChI

InChI=1S/C20H24BrNO4S2/c1-19(2,3)28(25)22-20(15-9-10-27-13-15,12-17(23)11-18(24)26-4)14-5-7-16(21)8-6-14/h5-10,13,22H,11-12H2,1-4H3

InChI Key

DMAXTQNKGQNZMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)NC(CC(=O)CC(=O)OC)(C1=CC=C(C=C1)Br)C2=CSC=C2

Origin of Product

United States

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